
CIC-AP;Ciclesonide active principle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desisobutyryl-ciclesonide is an active metabolite of ciclesonide, a novel inhaled corticosteroid used primarily for the treatment of asthma and other obstructive airway diseases. Ciclesonide is a prodrug that is converted to desisobutyryl-ciclesonide in the lungs by pulmonary esterases. This conversion enhances its anti-inflammatory effects while minimizing systemic side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desisobutyryl-ciclesonide involves the hydrolysis of ciclesonide by esterases. Ciclesonide is administered as a prodrug via a metered-dose inhaler, and upon deposition in the lungs, it is hydrolyzed to form desisobutyryl-ciclesonide . The reaction conditions for this hydrolysis are typically physiological, occurring naturally within the human body.
Industrial Production Methods: Industrial production of desisobutyryl-ciclesonide is closely tied to the production of ciclesonide. The latter is synthesized through a series of chemical reactions, including esterification and cyclization, followed by purification processes. The final product, ciclesonide, is then formulated into inhalation products that, upon administration, convert to desisobutyryl-ciclesonide in vivo .
Analyse Des Réactions Chimiques
Types of Reactions: Desisobutyryl-ciclesonide undergoes several types of chemical reactions, primarily hydrolysis and esterification. The hydrolysis of ciclesonide to desisobutyryl-ciclesonide is a key reaction, catalyzed by esterases in the lungs .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of esterases, which are naturally occurring enzymes in the human body. The reaction conditions are physiological, typically occurring at body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of ciclesonide is desisobutyryl-ciclesonide. Additionally, desisobutyryl-ciclesonide can form reversible conjugates with fatty acids, such as oleate and palmitate, which are pharmacologically inactive .
Applications De Recherche Scientifique
Desisobutyryl-ciclesonide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its anti-inflammatory properties and its role in the treatment of asthma and other respiratory conditions. Research has shown that desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to ciclesonide, making it more effective in reducing inflammation .
In addition to its medical applications, desisobutyryl-ciclesonide is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body. These studies are crucial for optimizing the dosing and delivery of ciclesonide-based therapies .
Mécanisme D'action
Desisobutyryl-ciclesonide exerts its effects by binding to the glucocorticoid receptor with high affinity. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation in the airways. The compound also limits capillary dilatation and permeability, restricting the accumulation of inflammatory cells such as polymorphonuclear leukocytes and macrophages .
Comparaison Avec Des Composés Similaires
Similar Compounds: Desisobutyryl-ciclesonide is similar to other inhaled corticosteroids such as fluticasone propionate, budesonide, and beclomethasone dipropionate. These compounds are also used for the treatment of asthma and other inflammatory airway diseases .
Uniqueness: What sets desisobutyryl-ciclesonide apart from other similar compounds is its conversion from a prodrug (ciclesonide) to an active metabolite in the lungs. This conversion process enhances its local anti-inflammatory effects while minimizing systemic side effects. Additionally, desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to its parent compound, making it more potent and effective .
Propriétés
Formule moléculaire |
C28H38O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1 |
Clé InChI |
OXPLANUPKBHPMS-GAFDLLBCSA-N |
SMILES isomérique |
C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |
SMILES canonique |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
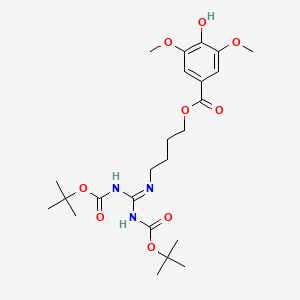
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


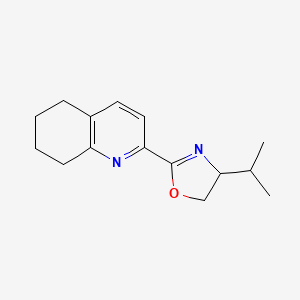
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
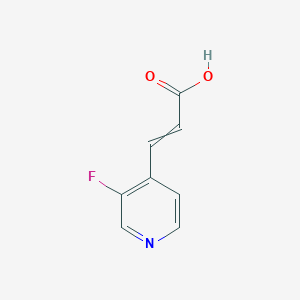
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
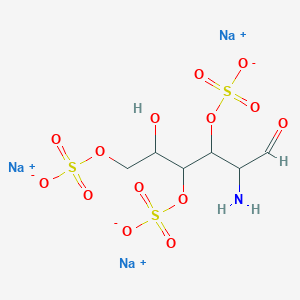
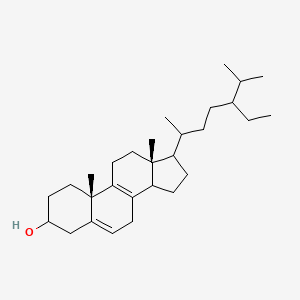
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)
